(3,3-Diethoxypropyl)dimethylamine (3,3-Diethoxypropyl)dimethylamine
Brand Name: Vulcanchem
CAS No.: 16851-30-2
VCID: VC21286877
InChI: InChI=1S/C9H21NO2/c1-5-11-9(12-6-2)7-8-10(3)4/h9H,5-8H2,1-4H3
SMILES: CCOC(CCN(C)C)OCC
Molecular Formula: C9H21NO2
Molecular Weight: 175.27 g/mol

(3,3-Diethoxypropyl)dimethylamine

CAS No.: 16851-30-2

Cat. No.: VC21286877

Molecular Formula: C9H21NO2

Molecular Weight: 175.27 g/mol

* For research use only. Not for human or veterinary use.

(3,3-Diethoxypropyl)dimethylamine - 16851-30-2

Specification

CAS No. 16851-30-2
Molecular Formula C9H21NO2
Molecular Weight 175.27 g/mol
IUPAC Name 3,3-diethoxy-N,N-dimethylpropan-1-amine
Standard InChI InChI=1S/C9H21NO2/c1-5-11-9(12-6-2)7-8-10(3)4/h9H,5-8H2,1-4H3
Standard InChI Key YNVCGLCZEGMEOS-UHFFFAOYSA-N
SMILES CCOC(CCN(C)C)OCC
Canonical SMILES CCOC(CCN(C)C)OCC

Introduction

Chemical Structure and Properties

Molecular Information

(3,3-Diethoxypropyl)dimethylamine features a propyl chain with two ethoxy groups at the 3-position and a dimethylamino group at the terminal position. This structural arrangement gives the molecule distinctive physical and chemical properties.

Based on the chemical name and structure, the following table summarizes the basic molecular information:

PropertyValue
Chemical FormulaC9H21NO2
CAS Number16851-30-2
IUPAC Name3,3-Diethoxy-N,N-dimethylpropan-1-amine
Molecular Weight175.27 g/mol
Functional GroupsTertiary amine, acetal

Physical Properties

While specific experimental data for (3,3-Diethoxypropyl)dimethylamine is limited in the available literature, its physical properties can be inferred based on its structure and comparison with similar compounds:

PropertyEstimated Characteristics
Physical StateLikely colorless liquid at room temperature
SolubilityLikely soluble in organic solvents (alcohols, ethers); partially soluble in water
Boiling PointExpected to be >150°C (based on similar tertiary amines)
PolarityModerate polarity due to nitrogen and oxygen atoms
OdorLikely amine-like odor

Synthesis and Production Methods

From Acrolein Derivatives

A potential synthetic pathway may involve the reaction of acrolein diethyl acetal with dimethylamine:

  • Acrolein is first converted to its diethyl acetal form

  • The acetal undergoes hydroamination with dimethylamine

  • The resulting compound is (3,3-Diethoxypropyl)dimethylamine

From Halogenated Precursors

Drawing parallels from the synthesis of related amines such as those described in the patent literature for N-methyl-3,3-diphenylpropylamine, a potential route might involve:

  • Preparation of 3,3-diethoxypropyl halide (chloride or bromide)

  • Nucleophilic substitution with dimethylamine

  • Purification steps to obtain the target compound

Industrial Considerations

For industrial-scale production, considerations would likely include:

  • Selection of catalysts to improve reaction efficiency

  • Optimization of reaction conditions to maximize yield

  • Purification techniques to ensure product quality

  • Safety measures due to the use of potentially hazardous reagents

Chemical Reactivity and Stability

Reactivity Patterns

The chemical behavior of (3,3-Diethoxypropyl)dimethylamine is significantly influenced by its functional groups:

  • Tertiary Amine Group:

    • Acts as a Lewis base and nucleophile

    • Can participate in alkylation reactions

    • May form quaternary ammonium salts with alkyl halides

    • Can coordinate with metal ions

  • Acetal Group:

    • Susceptible to hydrolysis in acidic conditions

    • Provides a protected aldehyde functionality

    • Can undergo transacetalization with other alcohols

Stability Considerations

Based on structural analysis and comparison with similar compounds such as 3-(dimethylamino)propyl chloride hydrochloride and other tertiary amines , the following stability factors can be inferred:

  • Potential for hygroscopicity due to the polar functional groups

  • Likely sensitive to strong oxidizing agents

  • May require storage in inert atmosphere to prevent oxidation

  • Probable sensitivity to light, suggesting storage in dark containers

  • Likely stable at room temperature when properly stored

Analytical Methods for Characterization

Spectroscopic Analysis

For identification and purity assessment of (3,3-Diethoxypropyl)dimethylamine, the following analytical techniques would be appropriate:

Analytical MethodExpected Key Features
1H NMRCharacteristic signals for N(CH3)2 groups (approximately 2.2-2.4 ppm), CH2 adjacent to nitrogen (approximately 2.3-2.5 ppm), acetal CH (approximately 4.5-4.7 ppm), and ethoxy groups
13C NMRDistinctive signals for carbon atoms in different chemical environments, particularly the acetal carbon (approximately 100-105 ppm)
IR SpectroscopyCharacteristic bands for C-O stretching (1000-1200 cm-1), C-N stretching (1000-1350 cm-1)
Mass SpectrometryMolecular ion peak at m/z 175, with fragmentation patterns showing loss of ethoxy groups and cleavage at the C-N bond

Chromatographic Methods

For purity determination and separation:

  • Gas Chromatography (GC) with appropriate columns for basic compounds

  • High-Performance Liquid Chromatography (HPLC) with UV or refractive index detection

  • Thin-Layer Chromatography (TLC) systems using appropriate visualization reagents for amines

Comparative Analysis with Related Compounds

Structural Comparisons

When compared to related compounds found in the chemical literature, (3,3-Diethoxypropyl)dimethylamine shares structural features with several important chemical classes:

CompoundStructural SimilaritiesKey DifferencesReference
3-(Dimethylamino)propyl chloride hydrochlorideContains dimethylamino and propyl groupsContains chloride instead of diethoxy group; exists as hydrochloride salt
Diethyl(propyl)amineTertiary amine with ethyl groupsDifferent arrangement of alkyl groups; no acetal functionality
Fatty acid amidopropyl dimethylaminesContains dimethylamino and propyl groupsContains amide linkages and fatty acid chains instead of diethoxy group

Functional Differences

These structural differences translate to functional distinctions:

  • The acetal group in (3,3-Diethoxypropyl)dimethylamine provides a protected aldehyde functionality, unlike the simple alkyl amines.

  • The absence of a hydrochloride salt form (as in 3-(dimethylamino)propyl chloride hydrochloride) likely makes (3,3-Diethoxypropyl)dimethylamine less hygroscopic and less acidic.

  • The lack of amide linkages (found in fatty acid amidopropyl dimethylamines) means different solubility properties and potentially different biodegradability profiles.

Research Gaps and Future Directions

Identified Knowledge Gaps

Based on the available literature search, several significant knowledge gaps exist regarding (3,3-Diethoxypropyl)dimethylamine:

  • Comprehensive physical property data

  • Optimized synthesis methodologies

  • Detailed toxicological profiles

  • Environmental fate and biodegradation pathways

  • Structure-activity relationships in various applications

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